molecular formula C17H27N3O B14783949 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide

Cat. No.: B14783949
M. Wt: 289.4 g/mol
InChI Key: SACBQTCDVLXJFE-UHFFFAOYSA-N
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Description

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted amine with an appropriate aldehyde or ketone to form an intermediate, which is then further reacted with other reagents to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-benzylquinoline-3-carboxamide
  • 2-Amino-N-((S)-1-benzylpyrrolidin-2-yl)methylacetamide

Uniqueness

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a benzyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-11-15-9-6-10-20(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)

InChI Key

SACBQTCDVLXJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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